5-Methyl-[2,3'-bipyridine]-5'-carbonitrile
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Overview
Description
5-Methyl-[2,3’-bipyridine]-5’-carbonitrile: is a bipyridine derivative, which is a class of compounds known for their extensive applications in various fields such as organic synthesis, pharmaceuticals, and materials science. Bipyridine derivatives are characterized by two pyridine rings connected by a single bond, and the presence of a methyl group and a carbonitrile group in this compound adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under palladium catalysis . This method is favored due to its high yield and mild reaction conditions. Other methods include Suzuki coupling and Stille coupling , which also use palladium catalysts and involve the coupling of pyridyl boronic acids or stannanes with halogenated pyridines .
Industrial Production Methods: Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-[2,3’-bipyridine]-5’-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted bipyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5-Methyl-[2,3’-bipyridine]-5’-carbonitrile is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, bipyridine derivatives are explored for their potential as therapeutic agents due to their ability to interact with metal ions and biological macromolecules .
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for developing metal-based drugs and diagnostic agents .
Industry: In the industrial sector, 5-Methyl-[2,3’-bipyridine]-5’-carbonitrile is used in the synthesis of dyes, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-[2,3’-bipyridine]-5’-carbonitrile primarily involves its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic and biological processes. The nitrogen atoms in the pyridine rings act as donor sites, binding to metal centers and facilitating electron transfer and other chemical transformations .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Another bipyridine isomer with applications in materials science and coordination chemistry.
5,5’-Dimethyl-2,2’-bipyridine: Similar to 5-Methyl-[2,3’-bipyridine]-5’-carbonitrile but with two methyl groups, used in organic synthesis and pharmaceuticals.
Uniqueness: 5-Methyl-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group, which influence its chemical reactivity and coordination properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1346686-75-6 |
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Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-(5-methylpyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-2-3-12(15-6-9)11-4-10(5-13)7-14-8-11/h2-4,6-8H,1H3 |
InChI Key |
GLRXUALIEZAQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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